molecular formula C22H21ClN2O3S B411361 N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B411361
M. Wt: 428.9g/mol
InChI Key: SPSCOLYLNNKFIB-UHFFFAOYSA-N
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Description

N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with the molecular formula C14H13ClN2O3S. This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and an anilino group attached to an acetamide backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)aniline. This intermediate is then reacted with 2-ethylphenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro(phenylsulfonyl)anilino]acetamide
  • 2-[4-chloro(phenylsulfonyl)anilino]acetic acid
  • 2-[2-chloro(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide

Uniqueness

N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H21ClN2O3S/c1-2-17-10-6-8-14-20(17)24-22(26)16-25(21-15-9-7-13-19(21)23)29(27,28)18-11-4-3-5-12-18/h3-15H,2,16H2,1H3,(H,24,26)

InChI Key

SPSCOLYLNNKFIB-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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